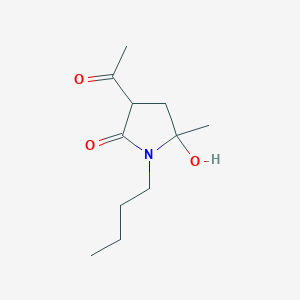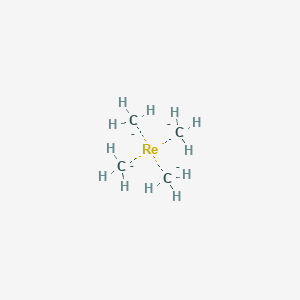
Tetramethyl-rhenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl-rhenium is an organometallic compound that features a rhenium atom bonded to four methyl groups
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyl-rhenium can be synthesized through the reaction of rhenium pentachloride with methyl lithium in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ReCl5+5CH3Li→Re(CH3)4+5LiCl
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of automated reactors and controlled environments ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds such as rhenium oxides.
Reduction: It can also be reduced to lower oxidation states, although these reactions are less common.
Substitution: The methyl groups in this compound can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or phosphines in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various organometallic complexes with different ligands.
科学研究应用
Tetramethyl-rhenium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Research is ongoing into its potential use in biological systems, particularly in imaging and as a therapeutic agent.
Medicine: Its unique properties make it a candidate for radiopharmaceuticals, especially in cancer treatment.
Industry: this compound is explored for its use in advanced materials, including high-performance alloys and electronic components.
作用机制
The mechanism by which tetramethyl-rhenium exerts its effects depends on the specific application. In catalysis, it typically acts by facilitating the formation or breaking of chemical bonds through its ability to change oxidation states. In biological systems, it may interact with cellular components, inducing effects such as apoptosis in cancer cells through the generation of reactive oxygen species.
相似化合物的比较
- Tetramethyl-titanium
- Tetramethyl-zirconium
- Tetramethyl-hafnium
Comparison: Tetramethyl-rhenium is unique due to the presence of the rhenium atom, which has a higher atomic number and different electronic configuration compared to titanium, zirconium, and hafnium. This results in distinct chemical properties, such as higher oxidation states and different catalytic behaviors. Additionally, rhenium’s ability to form stable complexes with various ligands makes it particularly versatile in applications ranging from catalysis
属性
CAS 编号 |
62534-79-6 |
|---|---|
分子式 |
C4H12Re-4 |
分子量 |
246.35 g/mol |
IUPAC 名称 |
carbanide;rhenium |
InChI |
InChI=1S/4CH3.Re/h4*1H3;/q4*-1; |
InChI 键 |
XXKMERJLHIHCIY-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

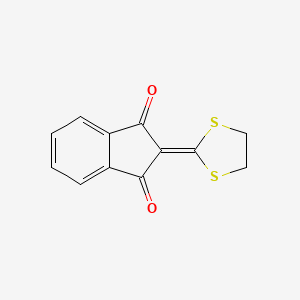
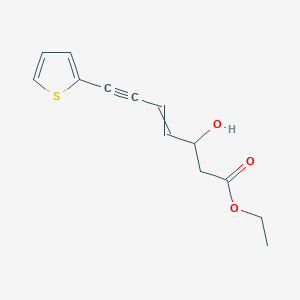
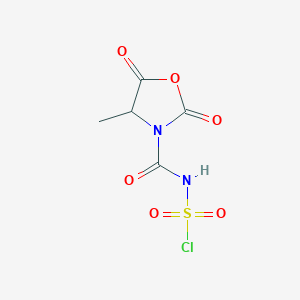
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

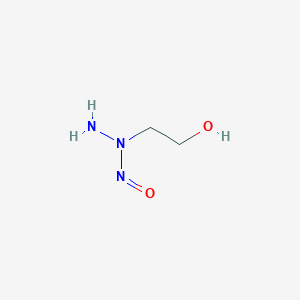
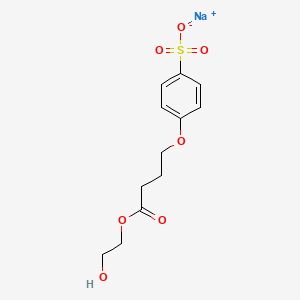
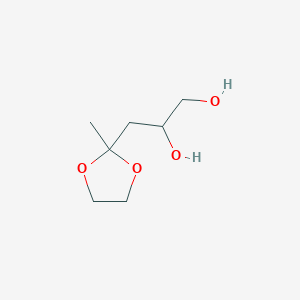
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
